molecular formula C10H14N2O4 B8344591 6,7-dihydro-2-(hydroxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester

6,7-dihydro-2-(hydroxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester

Cat. No. B8344591
M. Wt: 226.23 g/mol
InChI Key: CDYOHASRCVABTH-UHFFFAOYSA-N
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Patent
US09090632B2

Procedure details

Sodium borohydride (0.71 g, 18.8 mmol) was added to a stirred solution of 2-formyl-6,7-dihydro-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (2.82 g, 12.6 mmol) in MeOH (140 mL) at 0° C. The mixture was stirred at room temperature for 20 minutes, diluted with brine and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; AcOEt in DCM 0/100 to 100/0 and then MeOH in AcOEt 15/85). The desired fractions were collected and evaporated in vacuo to yield 6,7-dihydro-2-(hydroxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester (1.8 g, 63% yield) as a colorless oil. C10H14N2O4 LCMS: Rt 0.72, m/z 227 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[N:14]=[C:15]([CH:17]=[O:18])[O:16][C:10]=2[CH2:9]1)=[O:7])[CH3:4]>CO.[Cl-].[Na+].O>[CH2:3]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[N:14]=[C:15]([CH2:17][OH:18])[O:16][C:10]=2[CH2:9]1)=[O:7])[CH3:4] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.82 g
Type
reactant
Smiles
C(C)OC(=O)N1CC2=C(CC1)N=C(O2)C=O
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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